molecular formula C10H12ClNO2 B13310791 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole

Cat. No.: B13310791
M. Wt: 213.66 g/mol
InChI Key: PGEABIRGDAAVIK-UHFFFAOYSA-N
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Description

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and methoxy groups on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include a chlorinated and methoxylated phenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole to its corresponding indoline.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives. Substitution reactions can result in a variety of substituted indoles, depending on the nucleophile used.

Scientific Research Applications

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloroindole: Lacks the methoxy groups, which can influence its chemical and biological properties.

    5,7-dimethoxyindole: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.

    2,3-dihydro-1H-indole: The parent compound without any substituents, serving as a basic structure for comparison.

Uniqueness

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole is unique due to the combination of chlorine and methoxy groups on the indole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12ClNO2/c1-13-7-5-8(14-2)10-6(9(7)11)3-4-12-10/h5,12H,3-4H2,1-2H3

InChI Key

PGEABIRGDAAVIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NCC2)Cl)OC

Origin of Product

United States

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